molecular formula C16H18N2O2 B15043640 N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide

Cat. No.: B15043640
M. Wt: 270.33 g/mol
InChI Key: KZCBBFFYXWZZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 4-nitroacetophenone, followed by reduction of the nitro group to an amine. The final step involves acetylation of the amine group to form the acetamide. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine .

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-methylacetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(4-methoxybenzyl)sulfamoylphenylacetamide

Uniqueness

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is unique due to its specific structure, which includes both a methoxyphenyl group and an acetamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-10,17H,11H2,1-2H3,(H,18,19)

InChI Key

KZCBBFFYXWZZOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.